

A Technical Guide to 4,4-Dimethylpentanoic Acid for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4,4-Dimethylpentanoic acid*

Cat. No.: B072436

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **4,4-dimethylpentanoic acid**, a valuable building block in organic synthesis and pharmaceutical research. This document outlines commercial suppliers, presents a detailed representative synthesis protocol, and visualizes its application in a typical research workflow.

Introduction

4,4-Dimethylpentanoic acid, also known as 4,4-dimethylvaleric acid, is a methyl-branched fatty acid with the chemical formula C7H14O2.^[1] Its unique structural features make it a significant intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.^[2] This guide serves as a resource for researchers looking to source and utilize this compound in their laboratory work.

Commercial Availability of 4,4-Dimethylpentanoic Acid

A variety of chemical suppliers offer **4,4-Dimethylpentanoic acid** for research purposes. The following table summarizes the key suppliers and their available product specifications. Pricing is often available upon request and can vary based on purity and quantity.

Supplier	Catalog Number(s)	Purity	Available Quantities	CAS Number
Sigma-Aldrich	AldrichCPR	Data not collected	Inquire	1118-47-4
ChemScene	CS-0440906	≥97%	Inquire	1118-47-4
ChemBridge	-	Inquire	200 μmol, 250 mg, 1 g, 5 g, 10 g	1118-47-4
Arctom Scientific	AACR-AS02618, AC732036	Inquire	Flexible sizes, reagent and larger sizes available	1118-47-4
SynQuest Laboratories	2121-1-36	Inquire	Inquire	1118-47-4
ChemicalBook	-	Inquire	Multiple suppliers listed	1118-47-4

Note: Purity and available quantities are subject to change. It is recommended to consult the supplier's website for the most current information.

Experimental Protocols: Synthesis of 4,4-Dimethylpentanoic Acid

While specific proprietary synthesis methods may vary between suppliers, a plausible and detailed experimental protocol for the laboratory-scale synthesis of **4,4-Dimethylpentanoic acid** can be devised based on the well-established carboxylation of a Grignard reagent.[\[3\]](#)[\[4\]](#) This method involves the reaction of an appropriate Grignard reagent with carbon dioxide, followed by an acidic workup.[\[3\]](#)[\[5\]](#)

Objective: To synthesize **4,4-Dimethylpentanoic acid** from 1-bromo-3,3-dimethylbutane.

Materials:

- 1-bromo-3,3-dimethylbutane
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dry ice (solid carbon dioxide)
- Hydrochloric acid (e.g., 6 M)
- Sodium hydroxide (e.g., 3 M)
- Ethyl acetate
- Anhydrous magnesium sulfate
- Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

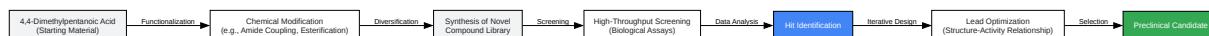
Methodology:**Part 1: Formation of the Grignard Reagent**

- Ensure all glassware is rigorously dried to prevent the quenching of the Grignard reagent.
- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
- Dissolve 1-bromo-3,3-dimethylbutane in anhydrous diethyl ether or THF and add it to the dropping funnel.
- Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming if necessary.
- Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

- After the addition is complete, continue to stir the mixture until the magnesium has been consumed. The resulting solution is the Grignard reagent, 3,3-dimethylbutylmagnesium bromide.

Part 2: Carboxylation of the Grignard Reagent

- In a separate beaker, place an excess of crushed dry ice.
- Slowly pour the prepared Grignard reagent solution over the dry ice with stirring.^[5] The Grignard reagent will react with the carbon dioxide to form a magnesium carboxylate salt.^[3]
- Allow the excess dry ice to sublime.

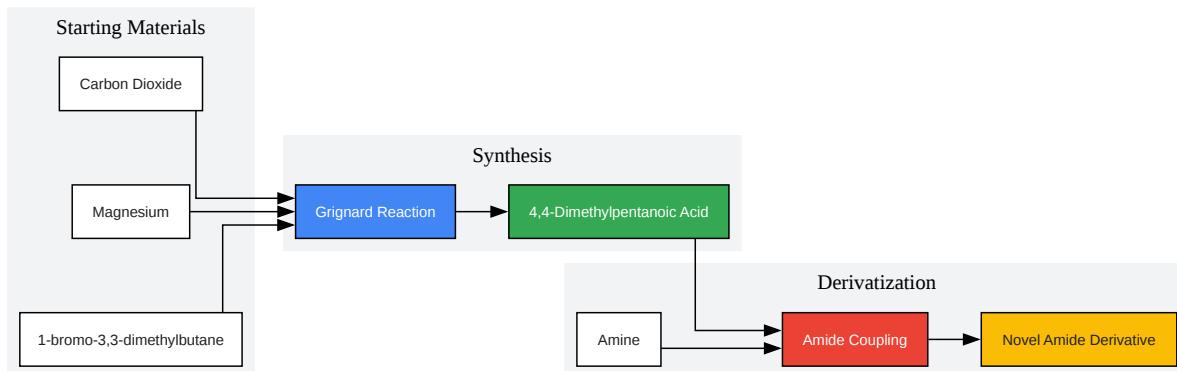

Part 3: Acidic Workup and Purification

- Once the mixture has reached room temperature, slowly add aqueous hydrochloric acid to protonate the carboxylate salt, forming **4,4-dimethylpentanoic acid**.^{[3][5]}
- Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.
- Wash the combined organic layers with aqueous sodium hydroxide to convert the carboxylic acid to its water-soluble sodium salt, separating it from non-acidic byproducts.^[5]
- Acidify the aqueous layer with hydrochloric acid to regenerate the carboxylic acid.
- Extract the purified **4,4-dimethylpentanoic acid** with an organic solvent.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Application in Research: A Workflow for Drug Discovery

4,4-Dimethylpentanoic acid is a valuable starting material in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic activity. The following diagram

illustrates a typical workflow where this compound is used as a building block in the early stages of drug discovery.[6]


[Click to download full resolution via product page](#)

Caption: A logical workflow for the use of **4,4-dimethylpentanoic acid** in drug discovery.

Signaling Pathways

Currently, there is limited publicly available information directly implicating **4,4-dimethylpentanoic acid** in specific signaling pathways. Its primary role in research appears to be as a synthetic intermediate rather than a direct modulator of cellular signaling. However, derivatives of pentanoic acids have been studied for their potential to inhibit enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are involved in cancer-related signaling pathways.[2] Further research may elucidate direct biological activities of **4,4-dimethylpentanoic acid** or its derivatives.

The following diagram illustrates a generalized synthetic pathway for the creation of a more complex molecule from **4,4-dimethylpentanoic acid**, a common application in research.

[Click to download full resolution via product page](#)

Caption: A representative synthetic pathway starting from **4,4-dimethylpentanoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4-Dimethylpentanoic acid | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. Drug Discovery and Development | Pharmaceutical Research at PCOM [pcom.edu]

- To cite this document: BenchChem. [A Technical Guide to 4,4-Dimethylpentanoic Acid for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b072436#commercial-suppliers-of-4-4-dimethylpentanoic-acid-for-research\]](https://www.benchchem.com/product/b072436#commercial-suppliers-of-4-4-dimethylpentanoic-acid-for-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com